molecular formula C21H19N3O5 B4502436 4-[({[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid

4-[({[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid

Cat. No.: B4502436
M. Wt: 393.4 g/mol
InChI Key: YUMUTTFLLWYMCM-UHFFFAOYSA-N
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Description

4-[({[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid is a complex organic compound that features a benzoic acid moiety linked to a pyridazinone structure through an acetylamino bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions.

    Acetylation: The acetyl group is introduced using acetic anhydride in the presence of a base.

    Coupling with Benzoic Acid: The final step involves coupling the pyridazinone derivative with benzoic acid using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br₂) and sulfuric acid (H₂SO₄), while nucleophilic substitution may involve reagents like sodium methoxide (NaOCH₃).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

4-[({[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 4-[({[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes by binding to their active sites. The pathways involved could include signal transduction pathways where the compound modulates the activity of key proteins.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)benzoic acid: Known for its use in the synthesis of various derivatives.

    4-Amino-3-methylbenzoic acid: Used in the preparation of Schiff bases and other derivatives.

Uniqueness

4-[({[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid is unique due to its combination of a pyridazinone core with a methoxyphenyl group and a benzoic acid moiety

Properties

IUPAC Name

4-[[[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5/c1-29-17-8-6-15(7-9-17)18-10-11-20(26)24(23-18)13-19(25)22-12-14-2-4-16(5-3-14)21(27)28/h2-11H,12-13H2,1H3,(H,22,25)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUMUTTFLLWYMCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[({[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid
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4-[({[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid
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4-[({[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid
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4-[({[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid
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4-[({[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid
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4-[({[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid

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